molecular formula C18H30N2O4S B2870112 N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-35-2

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide

Cat. No.: B2870112
CAS No.: 899967-35-2
M. Wt: 370.51
InChI Key: CVMTUPYRDVOGRU-UHFFFAOYSA-N
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Description

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide (CAS 899967-35-2) is a synthetic sulfonamide-based compound with a molecular formula of C18H30N2O4S and a molecular weight of 370.51 g/mol . This chemical belongs to a class of benzenesulfonamide analogues that have been identified in scientific literature as potent and selective small-molecule inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical multiprotein complex in the innate immune system, responsible for the activation of caspase-1 and the maturation of pro-inflammatory cytokines IL-1β and IL-18 . Its dysregulation is implicated in the pathogenesis of a wide range of diseases, including Alzheimer's disease, acute myocardial infarction, multiple sclerosis, and other chronic inflammatory conditions . Compounds sharing this core chemical scaffold, such as the research compound JC124, have demonstrated significant therapeutic effects in vivo. In preclinical studies, these inhibitors have been shown to modify disease pathology, improve cognitive function in Alzheimer's mouse models, and reduce infarct size in models of acute myocardial infarction . The primary mechanism of action for this class of inhibitors is the selective disruption of the assembly of the NLRP3 inflammasome complex, specifically by interfering with the interaction between NLRP3 and the adapter protein ASC (apoptosis-associated speck-like protein containing a CARD), thereby preventing caspase-1 activation and subsequent IL-1β release without affecting the production of other cytokines like TNF-α and IL-6 . This targeted mechanism makes it a valuable pharmacological tool for probing the intricacies of the innate immune response. Researchers can leverage this high-purity compound to further investigate the role of the NLRP3 inflammasome in various disease models and explore new therapeutic avenues for inflammatory and autoimmune disorders. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-4-6-13-20(14-7-5-2)25(22,23)15-12-19-18(21)16-8-10-17(24-3)11-9-16/h8-11H,4-7,12-15H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMTUPYRDVOGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling Method

The most straightforward synthesis involves reacting 4-methoxybenzoyl chloride with 2-(dibutylsulfamoyl)ethylamine in the presence of a coupling agent. This method, adapted from benzenesulfonamide synthesis protocols, proceeds via nucleophilic acyl substitution (Figure 1):

$$
\text{4-Methoxybenzoyl chloride} + \text{2-(Dibutylsulfamoyl)ethylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Triethylamine or diisopropylethylamine is used to scavenge HCl, with tetrahydrofuran (THF) or dichloromethane (DCM) as solvents. Yields typically range from 70–85%, depending on stoichiometric ratios.

Stepwise Sulfamoylation and Amidation

An alternative route involves synthesizing the sulfamoyl ethylamine intermediate prior to benzamide formation:

  • Sulfamoylation : Dibutylamine reacts with chlorosulfonyl ethyl chloride to form 2-(dibutylsulfamoyl)ethyl chloride.
  • Amidation : The chloride intermediate couples with 4-methoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

This method minimizes side reactions but requires rigorous purification after each step.

Reaction Mechanisms and Key Intermediates

Amide Bond Formation Mechanism

The direct coupling method follows a two-step mechanism:

  • Activation : 4-Methoxybenzoyl chloride reacts with the amine group of 2-(dibutylsulfamoyl)ethylamine, forming a tetrahedral intermediate.
  • Deprotonation : The base abstracts a proton, leading to collapse of the intermediate and release of HCl.

Role of Protecting Groups

In complex syntheses, the sulfamoyl group may be protected using tert-butyldimethylsilyl (TBS) or benzyl groups to prevent unwanted side reactions during amidation. Deprotection is achieved via acidic hydrolysis (e.g., HCl in dioxane).

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Table 1 compares solvents and catalysts for the direct amide coupling method:

Solvent Catalyst Temperature (°C) Yield (%) Purity (%)
THF Triethylamine 0–5 78 95
DCM Diisopropylethylamine 25 82 93
Acetonitrile DMAP 40 65 88

Polar aprotic solvents like DCM enhance reaction kinetics, while lower temperatures minimize by-products.

Temperature and Stoichiometry Effects

Exothermic reactions require cooling (0–5°C) to prevent thermal degradation. A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion, as excess amine facilitates HCl scavenging.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 3.87 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, SO₂NCH₂), 3.12 (t, J = 6.4 Hz, 2H, CONHCH₂), 1.40–1.25 (m, 16H, butyl CH₂).
  • ¹³C NMR : δ 166.5 (CONH), 162.3 (C-OCH₃), 130.1–114.7 (ArC), 55.2 (OCH₃), 48.1 (SO₂NCH₂), 41.5 (CONHCH₂).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) shows a retention time of 6.8 min with >98% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented methods recommend continuous flow systems for scalability, reducing reaction times by 40% compared to batch processes.

Green Chemistry Principles

  • Solvent Recovery : Distillation reclaims >90% of THF or DCM.
  • Waste Management : Acidic by-products are neutralized with sodium bicarbonate, yielding non-hazardous salts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs. Heterocyclic Substituents : The dibutylsulfamoyl group increases lipophilicity compared to polar groups like tetrazole (compound 56, ) or indole (compound 16, ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Methoxy Position : All analogues retain the 4-methoxy group, critical for π-π stacking in receptor binding .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) LogP (Predicted) Solubility (mg/mL) Reference
This compound Not reported Not reported ~3.8 (est.) Low (organic)
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide 132.8–134.3 93% 2.5 Moderate (DMSO)
N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide Not reported 72% 1.9 High (aqueous)
N-(tert-butyl)-4-methoxybenzamide Not reported 89% 2.1 Moderate

Key Observations :

  • The dibutylsulfamoyl group likely increases LogP compared to analogues with polar substituents (e.g., tetrazole), aligning with its predicted low aqueous solubility .
  • Higher yields (>70%) are common in derivatives synthesized via carbonylation or amidation .

Key Observations :

  • Tetrazole-containing derivatives (e.g., compound 56) show nanomolar potency at GPR35, attributed to hydrogen bonding via the tetrazole group .
  • Quinazolinone-linked analogues (e.g., 7j) exhibit strong EGFR inhibition, leveraging the methoxy group for hydrophobic interactions .
  • The dibutylsulfamoyl group’s role remains speculative but may modulate off-target effects or pharmacokinetics .

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